molecular formula C13H10FN3 B2930546 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478258-87-6

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2930546
CAS No.: 478258-87-6
M. Wt: 227.242
InChI Key: AWUHRMVOOVHZDH-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry and drug discovery. This fused, planar bicyclic system consists of a pyrazole ring condensed with a pyrimidine ring, substituted at the 7-position with a 4-fluorophenyl group and at the 2-position with a methyl group . The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies.Pyrazolo[1,5-a]pyrimidines are recognized as a privileged scaffold in targeted cancer therapy, exhibiting potent protein kinase inhibitor (PKI) activity . Researchers value this core structure for its ability to interact with the ATP-binding sites of various kinase targets. While the specific biological profile of this compound is to be fully characterized, closely related analogs have demonstrated activity against kinases such as CK2, EGFR, B-Raf, MEK, and cyclin-dependent kinases (CDK1/2) . The structural features of this compound make it a promising candidate for further investigation and derivatization in oncology research, particularly in the development of small-molecule inhibitors that disrupt aberrant signaling pathways in cancer cells .This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers are responsible for determining the suitability of this material for their specific experimental purposes.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUHRMVOOVHZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326924
Record name 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478258-87-6
Record name 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst, followed by cyclization with a methylating agent to introduce the methyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Halogenation Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at position 3 due to the electron-rich nature of the pyrazole ring.

Bromination and Iodination

A one-pot oxidative halogenation protocol using NaX (X = Br, I) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in aqueous media enables efficient 3-halo-substitution (Table 1) .

Table 1: Halogenation conditions and yields

Halogen SourceOxidantSolventTemp (°C)Yield (%)
NaBr (1.2 eq)K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (1.5 eq)H<sub>2</sub>O8084
NaI (1.2 eq)K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (1.5 eq)H<sub>2</sub>O8094

Mechanism :

  • Initial cyclocondensation forms the pyrazolo[1,5-a]pyrimidine intermediate.

  • Oxidative halogenation proceeds via electrophilic attack at C3, facilitated by K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>-generated halonium ions .

Electrophilic Substitution: Selenylation and Sulfenylation

Electrochemical methods enable regioselective C–H chalcogenation at position 3 under mild conditions .

Selenylation with Diphenyl Diselenide

Conditions :

  • Reagents: Diphenyl diselenide (0.5 eq), TBABF<sub>4</sub> (20 mol%)

  • Solvent: Acetonitrile

  • Current: 10 mA, graphite electrodes

  • Yield: 75–92%

Table 2: Selenylation yields with substituent variations

Substituent on 7-arylYield (%)
4-Fluorophenyl87
4-Cyanophenyl92
2-Naphthyl85

Sulfenylation with Diphenyl Disulfide

Conditions :

  • Similar to selenylation but with diphenyl disulfide

  • Yield: 65–86%

Mechanism : Radical cross-coupling mediated by electrochemically generated chalcogen radicals .

Cross-Coupling Reactions

The 3-halo derivatives serve as precursors for palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Solvent: DMF/H<sub>2</sub>O (3:1)

  • Yield: 70–88%

Example :
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine + Phenylboronic acid → 3-Phenyl derivative (84% yield) .

Buchwald-Hartwig Amination

Conditions :

  • Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos

  • Amine: Morpholine (2 eq)

  • Solvent: Toluene, 110°C

  • Yield: 78%

Oxidation of Methyl Group

The 2-methyl group is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic media (Yield: 65–72%).

Reduction of Nitriles

Nitrile substituents (e.g., at position 6) are reduced to amines using LiAlH<sub>4</sub> (Yield: 60–68%).

Nucleophilic Aromatic Substitution

The 3-halo derivatives undergo substitution with nucleophiles:

Example :
3-Bromo derivative + KOtBu → 3-Methoxy derivative (DMF, 80°C, Yield: 73%) .

Functionalization via Directed C–H Activation

Directed ortho-metalation (DoM) strategies enable functionalization of the 4-fluorophenyl group using LDA/TMEDA, followed by quenching with electrophiles (e.g., CO<sub>2</sub>, DMF) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for target engagement and selectivity. Key comparisons include:

Compound 7-Substituent Biological Activity/Application Key Findings Reference
This compound 4-Fluorophenyl N/A (Theoretical interest) Fluorine’s electron-withdrawing nature may enhance binding affinity. -
7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Antitumor (MCF-7, HepG2) IC50 = 63.2 ± 5.9 µM; chlorophenyl enhances cytotoxicity vs. fluorophenyl.
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine 4-Methylphenyl α-Glucosidase inhibition (Antidiabetic) IC50 = 49.8 µM; methyl group improves enzyme inhibition.
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholin-4-yl PI3Kδ inhibition (COPD/Asthma) Bicyclic core with morpholine enhances isoform selectivity.
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 4-Chloro-3-nitrophenyl N/A Nitro and chloro groups may confer redox activity.

Key Insight : Electron-withdrawing groups (e.g., fluorine, chlorine) at the 7-position often improve binding to enzymatic targets, while bulky or polar groups (e.g., morpholine) enhance isoform selectivity in kinase inhibition .

Substituent Variations at Position 2

The 2-position influences solubility and steric interactions:

Compound 2-Substituent Biological Activity/Application Key Findings Reference
This compound Methyl N/A Methyl group may reduce steric hindrance for target binding. -
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) 4-Methylsulfonylphenyl COX-2 inhibition (Anti-inflammatory) High selectivity (COX-2 IC50 = 0.03 µM); sulfonyl group critical for potency.
7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine Phenylamino Antitumor Amino group facilitates hydrogen bonding with kinase ATP pockets.

Key Insight: Methyl groups at position 2 simplify synthesis and reduce metabolic degradation, while sulfonyl or amino groups enhance target specificity .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines with aryl substituents at position 7 exhibit notable antitumor effects. For example:

  • 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine showed moderate activity against HepG2 liver cancer cells (IC50 = 63.2 µM) .
  • A coumarin-pyrazolo[1,5-a]pyrimidine hybrid (7c ) demonstrated potent activity against HEPG2-1 (IC50 = 2.70 µM), suggesting fused heterocycles improve cytotoxicity .

Enzyme Inhibition

  • 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine inhibited α-glucosidase (IC50 = 49.8 µM), highlighting the role of hydrophobic interactions in enzyme binding .
  • 3-(4-Fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine (10f) emerged as a selective COX-2 inhibitor, with a 1,000-fold selectivity over COX-1 .

Hormonal Modulation

  • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine acted as an ERβ-selective antagonist (36-fold selectivity over ERα), driven by fluorine’s electronic effects .

Biological Activity

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C13H10FN3
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 478258-87-6

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, particularly in targeting specific enzymes and pathways in cellular processes. Notably, studies have shown that these compounds can act as selective inhibitors for certain protein kinases, which are crucial in cancer cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some studies suggest that it may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits cell growth
AntimicrobialActive against M. tuberculosis
Enzyme InhibitionInhibits protein kinases

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
  • Antimicrobial Efficacy : In a high-throughput screening assay, this compound was identified as a lead compound against Mycobacterium tuberculosis. The study highlighted its low cytotoxicity towards mammalian cells while effectively reducing bacterial viability .
  • Enzyme Targeting : Research focusing on the inhibition of specific kinases revealed that this compound could selectively inhibit pathways critical for cancer cell survival without affecting normal cells significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : The synthesis typically involves cyclization reactions of β-enaminones with substituted pyrazole amines. For example:

  • Microwave-assisted synthesis : β-enaminones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) react with 3-methyl-1H-pyrazol-5-amine under microwave irradiation (160°C, 15 min) to yield derivatives in 67–93% yields .
  • Reflux in pyridine : Reactions with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux (3–6 hours) are used for halogenation or functionalization .
    • Key Data : Yields vary with substituents; electron-withdrawing groups (EWGs) like trifluoromethyl enhance reaction efficiency (RME: 40–53%) .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

  • Analytical Techniques :

  • NMR/IR : Confirm substituent positions and functional groups (e.g., ¹H/¹³C NMR for fluorophenyl protons at δ 7.2–7.6 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C–C bond lengths: ~1.39–1.48 Å) and confirms planar heterocyclic cores (monoclinic, space group P2₁/c) .
    • Example : The title compound's structure was validated via single-crystal X-ray diffraction (R factor = 0.055; Z = 4) .

Q. What biological activities are associated with this compound class?

  • Key Activities :

  • Enzyme inhibition : Acts as HMG-CoA reductase inhibitors (IC₅₀: <1 µM) and COX-2 selective inhibitors .
  • Anticancer potential : Derivatives show activity against kinases (e.g., KDR kinase) and CRF1 receptors .
    • Mechanism : The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or purity be resolved?

  • Root Causes : Variations arise from solvent choice (pyridine vs. DMF), catalysts, or reaction time. For example, microwave synthesis improves reproducibility (RME >40%) compared to traditional reflux .
  • Mitigation : Use column chromatography (silica gel, 9:1 petroleum ether/ethyl acetate) and recrystallization (ethanol/acetone) to isolate pure products (>95% purity) .

Q. What structure-activity relationships (SAR) govern biological efficacy?

  • Substituent Effects :

  • Fluorophenyl group : Enhances lipophilicity (logP: ~3.2) and bioavailability .
  • Trifluoromethyl : Increases electron-withdrawing effects, improving binding to ATP pockets in kinases .
    • Data : Derivatives with EWGs show 2–3× higher potency in enzyme assays compared to electron-donating groups (EDGs) .

Q. What green chemistry strategies optimize synthesis efficiency?

  • Methods :

  • Solvent-free microwave synthesis : Reduces waste (sub-products: methanol, water) and achieves RME up to 53% .
  • Catalyst-free conditions : Avoid toxic reagents (e.g., Pd catalysts), lowering E-factor to 1.7–6.1 .
    • Case Study : Compound 4d (93% yield, RME 48%) outperforms traditional BODIPY fluorophores (RME: 1.3–17.9%) in eco-efficiency .

Q. How do analytical challenges (e.g., hygroscopicity) impact purity assessment?

  • Solutions :

  • HPLC-MS : Quantifies impurities (e.g., dimerization byproducts) with <0.1% detection limits .
  • Dynamic vapor sorption (DVS) : Monitors hygroscopicity in solid-state forms (e.g., polymorph stability at 40% RH) .

Q. What crystallographic data validate molecular conformation?

  • Key Findings :

  • Bond angles : N1–C10–N2 = 116.2°; C–Cl bond length = 1.73 Å .
  • Packing : π-π stacking (3.5 Å) between fluorophenyl and pyrimidine rings stabilizes crystal lattices .

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